

# Technical Guide: L-Histidine-<sup>13</sup>C Hydrochloride Hydrate Certificate of Analysis Parameters

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## Compound of Interest

Compound Name: *L-Histidine-13C hydrochloride hydrate*

Cat. No.: *B12422302*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for L-Histidine-<sup>13</sup>C Hydrochloride Hydrate. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this isotopically labeled amino acid. This document outlines the key analytical data, detailed experimental methodologies, and a standard workflow for the quality control process.

## Core Certificate of Analysis Data

The following tables summarize the essential quantitative data and specifications for L-Histidine-<sup>13</sup>C Hydrochloride Hydrate, compiled from various industry sources. These parameters ensure the identity, purity, and quality of the material.

### Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	L-Histidine- <sup>13</sup> C Hydrochloride Hydrate
Molecular Formula	<sup>13</sup> C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> · HCl · H <sub>2</sub> O
CAS Number	201740-88-7 (for <sup>13</sup> C <sub>6</sub> labeled)
Molecular Weight	~215.59 g/mol (for <sup>13</sup> C <sub>6</sub> )
Appearance	White to off-white crystalline powder or colorless crystals.
Solubility	Soluble in water.

**Table 2: Purity and Isotopic Enrichment**

Parameter	Specification	Analytical Method
Chemical Purity (Assay)	≥ 98%	HPLC
Isotopic Enrichment ( <sup>13</sup> C)	≥ 97 atom %	NMR Spectroscopy
Enantiomeric Purity	Report Value (typically >99% L-isomer)	Chiral HPLC or Specific Rotation

**Table 3: Physical and Other Properties**

Parameter	Specification	Analytical Method
Specific Optical Rotation	+8.9° to +9.5° (c=11 in 6M HCl)	Polarimetry
Water Content	Report Value	Karl Fischer Titration
Loss on Drying	≤ 1.0%	Gravimetric
Heavy Metals	≤ 10 ppm	ICP-MS or Colorimetric
Residual Solvents	Conforms to USP <467>	GC-HS

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of L-Histidine-<sup>13</sup>C Hydrochloride Hydrate and to detect any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed solution of 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).
- Flow Rate: 1.0 mL/minute.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of L-Histidine-<sup>13</sup>C Hydrochloride Hydrate.
  - Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
  - Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is the definitive method for confirming the isotopic labeling position and determining the  $^{13}\text{C}$  enrichment.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterium oxide ( $\text{D}_2\text{O}$ ).
- Sample Preparation:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of  $\text{D}_2\text{O}$  in an NMR tube.
- $^1\text{H}$  NMR Protocol:
  - Acquire a standard proton NMR spectrum.
  - The  $^{13}\text{C}$  enrichment is determined by comparing the integrals of the  $^{13}\text{C}$  satellites to the main  $^{12}\text{C}$ -bound proton peak for a specific proton signal. The enrichment is calculated as:  
$$\text{Atom \% } ^{13}\text{C} = [\text{Integral}(^{13}\text{C satellites}) / (\text{Integral}(^{13}\text{C satellites}) + \text{Integral}(^{12}\text{C peak}))] \times 100\%$$
- $^{13}\text{C}$  NMR Protocol:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - This confirms the positions of the  $^{13}\text{C}$  labels. For quantitative analysis, a longer relaxation delay (at least 5 times the longest  $T_1$ ) is required to ensure accurate integration of the carbon signals.

## Polarimetry for Specific Optical Rotation

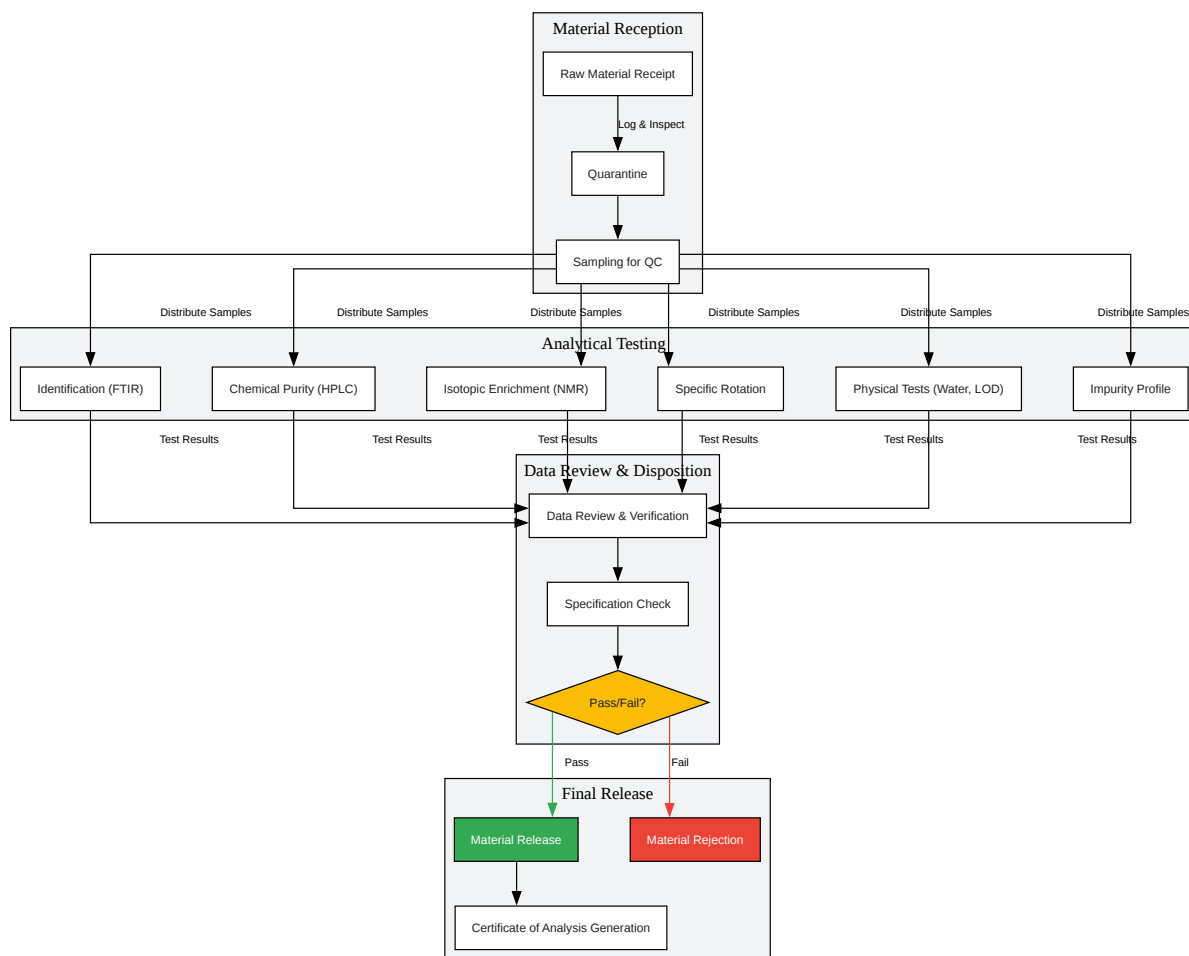
This analysis confirms the enantiomeric identity (L-form) of the histidine.

- Instrumentation: A calibrated polarimeter.
- Light Source: Sodium D-line (589 nm).
- Temperature: 20 °C.
- Sample Cell: 1 dm path length.

- Solvent: 6 M Hydrochloric Acid (HCl).
- Sample Preparation:
  - Accurately weigh approximately 110 mg of the sample.
  - Dissolve in 10 mL of 6 M HCl to achieve a concentration of 11 mg/mL.
  - Ensure the solution is clear and free of bubbles before measurement.
- Procedure:
  - Calibrate the instrument with the solvent blank (6 M HCl).
  - Measure the optical rotation of the sample solution.
  - The specific rotation is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  Where:
    - $[\alpha]$  is the specific rotation.
    - $\alpha$  is the observed rotation in degrees.
    - $l$  is the path length in decimeters (dm).
    - $c$  is the concentration in g/mL.

## Quality Control Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the quality control process for L-Histidine-<sup>13</sup>C Hydrochloride Hydrate.



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Caption: Quality Control Workflow for L-Histidine-<sup>13</sup>C Hydrochloride Hydrate.

This guide provides a foundational understanding of the quality parameters and analytical testing for L-Histidine-<sup>13</sup>C Hydrochloride Hydrate. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and, if necessary, perform additional validation.

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